1-(2-Bromo-5-chlorophenyl)ethanol
Description
1-(2-Bromo-5-chlorophenyl)ethanol is a secondary alcohol featuring a bromine atom at the 2-position and a chlorine atom at the 5-position on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. It is synthesized via a Grignard reaction between 2-bromo-5-chlorobenzaldehyde and ethynylmagnesium bromide, yielding the product in 79% efficiency . The presence of both electron-withdrawing halogens (Br, Cl) and the hydroxyl group imparts unique reactivity, influencing its physicochemical properties and applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H8BrClO |
|---|---|
Molecular Weight |
235.50 g/mol |
IUPAC Name |
1-(2-bromo-5-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3 |
InChI Key |
HKYNVWVJIOXCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
a. 1-(2-Bromophenyl)ethanol
- Structure : Lacks the 5-chloro substituent present in the target compound.
- Synthesis : Prepared via analogous Grignard or reduction routes but with simpler starting materials.
b. 1-(2-Bromo-5-iodophenyl)ethanol
- Structure : Iodine replaces the 5-chloro group.
- Properties: The larger atomic radius of iodine may enhance polarizability and alter crystal packing.
c. 1-(2-Bromo-5-chlorophenyl)ethanone
- Structure : Ketone analog of the target compound.
- Physicochemical Data: Boiling point: 155–156°C (15 Torr); density: 1.566 g/cm³. The ketone’s lack of a hydroxyl group reduces hydrogen bonding, lowering boiling point compared to the ethanol derivative .
Functional Group Variations
a. 1-(2-Bromo-5-chlorophenyl)prop-2-yn-1-ol
b. N-[(2-Bromo-5-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine
- Structure : Amine derivative with a piperidine ring.
Comparative Data Table
Physicochemical and Spectroscopic Comparisons
- Boiling Points: The ketone derivative (155–156°C at 15 Torr) is expected to have a lower boiling point than the ethanol analog due to reduced hydrogen bonding.
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